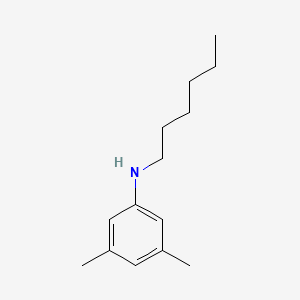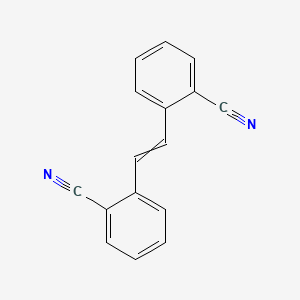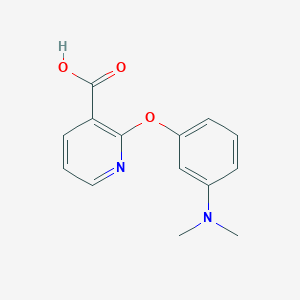![molecular formula C15H28N2O4 B8557668 tert-butyl 4-[3-[methoxy(methyl)amino]-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B8557668.png)
tert-butyl 4-[3-[methoxy(methyl)amino]-3-oxopropyl]piperidine-1-carboxylate
Vue d'ensemble
Description
tert-butyl 4-[3-[methoxy(methyl)amino]-3-oxopropyl]piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. It features a piperidine ring, which is a common structural motif in many biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{3-[methoxy(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Carboxylate Group: The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and an appropriate carboxylic acid derivative.
Attachment of the Methoxy(methyl)amino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 4-[3-[methoxy(methyl)amino]-3-oxopropyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like methoxyamine, methylamine, and various alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
tert-butyl 4-[3-[methoxy(methyl)amino]-3-oxopropyl]piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.
Pharmaceutical Research: It serves as a precursor in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 4-{3-[methoxy(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may act as an inhibitor, activator, or modulator of these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine-1-carboxylate Derivatives: These compounds share the piperidine ring and carboxylate group but differ in their substituents.
Methoxy(methyl)amino Derivatives: Compounds with similar methoxy(methyl)amino groups but different core structures.
Uniqueness
tert-butyl 4-[3-[methoxy(methyl)amino]-3-oxopropyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C15H28N2O4 |
|---|---|
Poids moléculaire |
300.39 g/mol |
Nom IUPAC |
tert-butyl 4-[3-[methoxy(methyl)amino]-3-oxopropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O4/c1-15(2,3)21-14(19)17-10-8-12(9-11-17)6-7-13(18)16(4)20-5/h12H,6-11H2,1-5H3 |
Clé InChI |
PQKZZNITSSKBPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)N(C)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(1,2,5,6-Tetrahydro-pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8557627.png)
![3-Bromo-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8557635.png)


![3-(4-{5-[(Propan-2-yl)sulfanyl]-1H-tetrazol-1-yl}phenoxy)propan-1-ol](/img/structure/B8557646.png)



